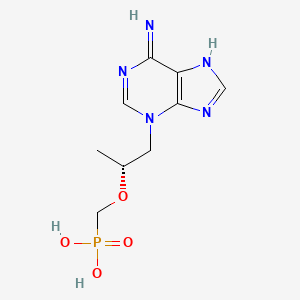
(R)-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid is a chemical compound with the molecular formula C9H14N5O4P and a molecular weight of 287.21 g/mol . This compound is known for its role as an impurity in Tenofovir, an antiviral medication used to treat HIV and chronic hepatitis B. It is an acyclic phosphonate nucleotide derivative, which can be used as a reverse transcriptase inhibitor.
Preparation Methods
The synthesis of ®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid involves several stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a reference standard in the analysis of Tenofovir impurities.
Industry: The compound’s synthesis and analysis are important in the production of antiviral medications.
Mechanism of Action
The mechanism of action of ®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid involves its interaction with reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By inhibiting this enzyme, the compound prevents the virus from replicating, thereby reducing the viral load in the body. The molecular targets include the active site of the reverse transcriptase enzyme, where the compound binds and inhibits its activity.
Comparison with Similar Compounds
®-(((1-(6-Amino-3H-purin-3-yl)propan-2-yl)oxy)methyl)phosphonic acid can be compared with other similar compounds, such as:
Tenofovir: The parent compound from which this impurity is derived. Tenofovir is a widely used antiviral medication.
Adefovir: Another acyclic phosphonate nucleotide analog used as an antiviral agent.
Properties
Molecular Formula |
C9H14N5O4P |
|---|---|
Molecular Weight |
287.21 g/mol |
IUPAC Name |
[(2R)-1-(6-imino-7H-purin-3-yl)propan-2-yl]oxymethylphosphonic acid |
InChI |
InChI=1S/C9H14N5O4P/c1-6(18-5-19(15,16)17)2-14-4-13-8(10)7-9(14)12-3-11-7/h3-4,6,10H,2,5H2,1H3,(H,11,12)(H2,15,16,17)/t6-/m1/s1 |
InChI Key |
SOOHUJDLAOFUJS-ZCFIWIBFSA-N |
Isomeric SMILES |
C[C@H](CN1C=NC(=N)C2=C1N=CN2)OCP(=O)(O)O |
Canonical SMILES |
CC(CN1C=NC(=N)C2=C1N=CN2)OCP(=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


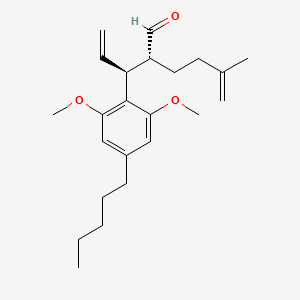
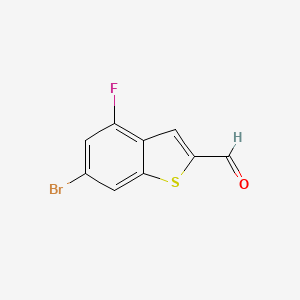


![tert-butyl4-amino-5H,6H,7H-pyrrolo[3,4-b]pyridine-6-carboxylate](/img/structure/B13434472.png)
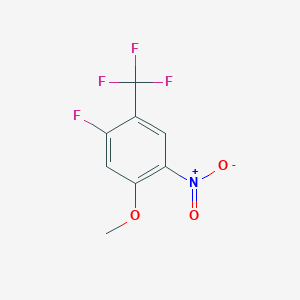
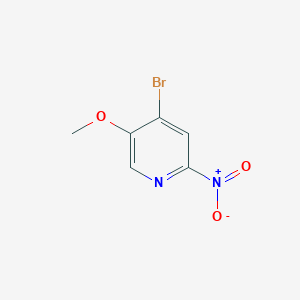
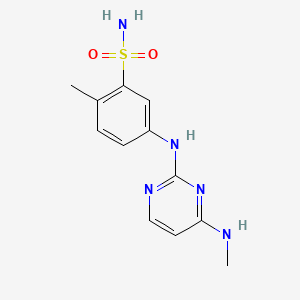
![Sodium;4-[3-(3-fluorophenyl)-5,5-dimethyl-4-oxofuran-2-yl]benzenesulfinate](/img/structure/B13434479.png)
![4-Amino-5-chloro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide](/img/structure/B13434483.png)
![(2S)-2-amino-3-[4-[3-[4-[4-[(2S)-2-amino-2-carboxyethyl]-2,6-diiodophenoxy]-2,6-diiodophenoxy]-4-hydroxy-5-iodophenoxy]-3,5-diiodophenyl]propanoic acid](/img/structure/B13434488.png)
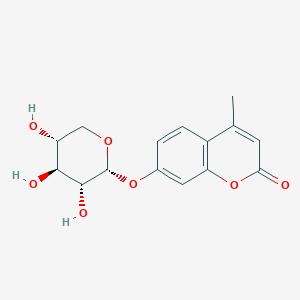
![methyl (3E)-6-chloro-2-hydroxy-3-[[methoxycarbonyl-[4-(trifluoromethoxy)phenyl]carbamoyl]hydrazinylidene]-1H-indene-2-carboxylate](/img/structure/B13434497.png)

